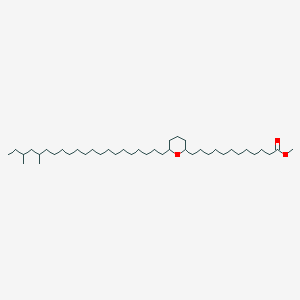
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, also known as BHQ or bisanthrene, is a synthetic compound that is widely used in scientific research. This compound has been found to have significant biological activity, making it an important tool for studying various biochemical and physiological processes. In
作用機序
The mechanism of action of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
生化学的および生理学的効果
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage, leading to cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its high potency as an inhibitor of topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has a high affinity for metal ions, making it useful as a fluorescent probe for metal ion detection. However, one limitation of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its potential toxicity, particularly at high concentrations. Careful dosing and handling is required to ensure the safety of researchers working with this compound.
将来の方向性
There are several potential future directions for research on 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. One area of interest is the development of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone derivatives with improved potency and selectivity for specific targets. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be further explored as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be investigated as a potential therapeutic agent for inflammatory diseases, given its anti-inflammatory effects.
In conclusion, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is a valuable tool for scientific research due to its potent inhibition of topoisomerase II and its potential as an anticancer agent. Further research is needed to fully understand the biochemical and physiological effects of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone and to explore its potential therapeutic applications.
合成法
The synthesis of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the reaction of anthraquinone with 4-(2-hydroxyethoxy)aniline in the presence of a catalyst. The resulting product is then further reacted with 4-nitrobenzene-1,2-diamine to produce 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. This method has been optimized to produce high yields of pure 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone.
科学的研究の応用
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
CAS番号 |
16472-23-4 |
|---|---|
製品名 |
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone |
分子式 |
C30H26N2O6 |
分子量 |
510.5 g/mol |
IUPAC名 |
1,8-bis[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c33-15-17-37-21-11-7-19(8-12-21)31-25-5-1-3-23-27(25)30(36)28-24(29(23)35)4-2-6-26(28)32-20-9-13-22(14-10-20)38-18-16-34/h1-14,31-34H,15-18H2 |
InChIキー |
YBMYFNLKIQTRKS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO |
正規SMILES |
C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO |
その他のCAS番号 |
16472-23-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



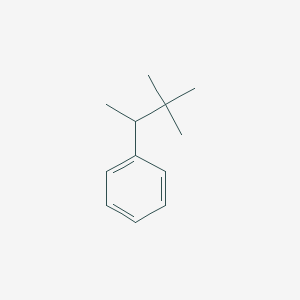
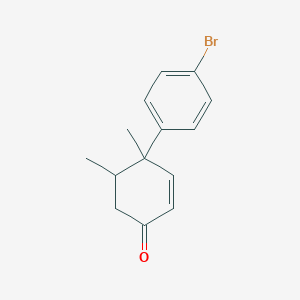
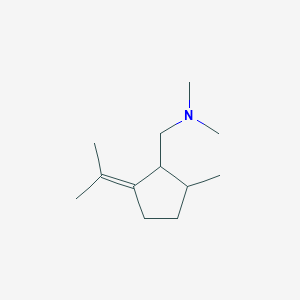
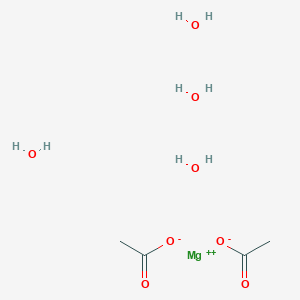
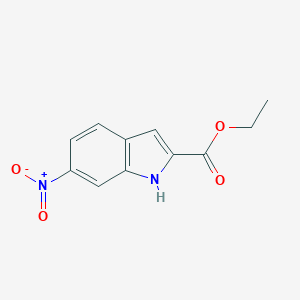
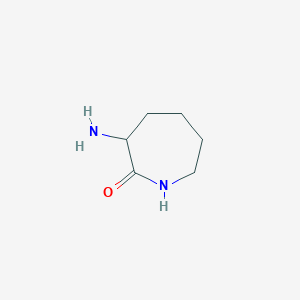
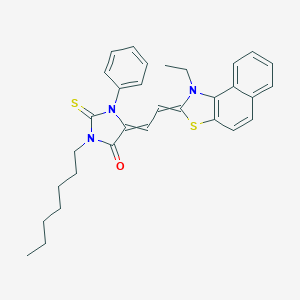
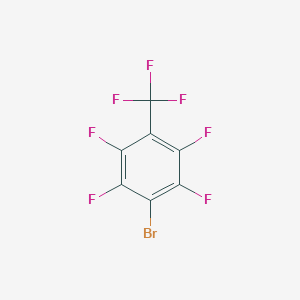
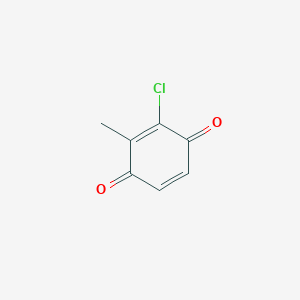
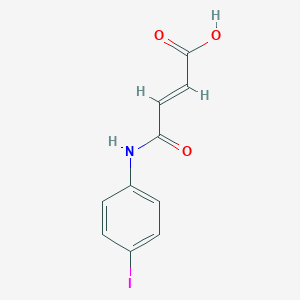
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
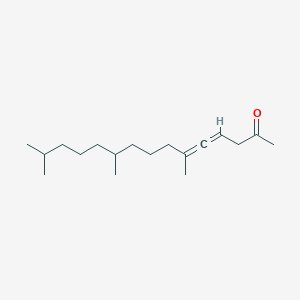
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
